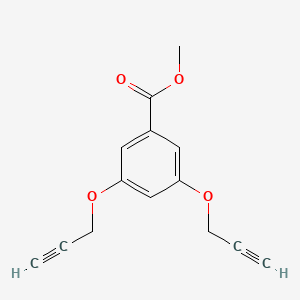Methyl 3,5-Bis(propargyloxy)benzoate
CAS No.: 768387-51-5
Cat. No.: VC8019749
Molecular Formula: C14H12O4
Molecular Weight: 244.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 768387-51-5 |
|---|---|
| Molecular Formula | C14H12O4 |
| Molecular Weight | 244.24 g/mol |
| IUPAC Name | methyl 3,5-bis(prop-2-ynoxy)benzoate |
| Standard InChI | InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3 |
| Standard InChI Key | LTVUCTGIMYZCJU-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C |
| Canonical SMILES | COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Methyl 3,5-bis(propargyloxy)benzoate consists of a central benzoate ester core substituted with propargyloxy groups at the meta positions. The propargyloxy substituents () introduce terminal alkyne functionalities, which are pivotal for participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. The ester group at the para position () enhances solubility in organic solvents while maintaining structural rigidity.
Key Properties
| Property | Value/Description |
|---|---|
| IUPAC Name | Methyl 3,5-bis(prop-2-yn-1-yloxy)benzoate |
| Molecular Formula | |
| Molecular Weight | 244.24 g/mol |
| CAS Number | 768387-51-5 |
| Solubility | Soluble in acetone, DMF, DMSO; insoluble in water |
| Melting Point | 98–102°C (pale yellow crystals) |
The compound’s crystallinity and thermal stability have been corroborated by differential scanning calorimetry (DSC), revealing a glass transition temperature () of 67°C, which is typical for aromatic esters with flexible side chains.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of methyl 3,5-bis(propargyloxy)benzoate involves a two-step process:
-
Esterification: 3,5-Dihydroxybenzoic acid is reacted with methanol in the presence of sulfuric acid to yield methyl 3,5-dihydroxybenzoate.
-
Propargylation: The dihydroxy intermediate undergoes nucleophilic substitution with propargyl bromide in acetone, using potassium carbonate () as a base and 18-crown-6 as a phase-transfer catalyst. The reaction is refluxed at 60°C for 12–24 hours, achieving yields up to 84.4%.
Reaction Conditions Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Propargyl Bromide | 2.2 equivalents | Ensures complete substitution |
| Temperature | 60°C | Balances reaction rate and side reactions |
| Catalyst Loading | 10 mol% 18-crown-6 | Enhances alkoxide nucleophilicity |
| Solvent | Anhydrous acetone | Prevents hydrolysis of propargyl bromide |
Industrial-Scale Challenges
Scaling this synthesis presents challenges such as exothermicity during propargyl bromide addition and purification bottlenecks. Continuous flow reactors and switchable solvent systems (e.g., ethanol/water recrystallization) have been proposed to mitigate these issues, though industrial data remain limited.
Reactivity and Applications in Click Chemistry
CuAAC Reactivity
The terminal alkynes in methyl 3,5-bis(propargyloxy)benzoate undergo regioselective 1,3-dipolar cycloaddition with azides under copper(I) catalysis, forming 1,4-disubstituted triazoles. This reaction is central to click chemistry, enabling modular assembly of complex architectures:
Case Study: Dendrimer Synthesis
Reaction with azide-terminated poly(amidoamine) (PAMAM) dendrimers produces triazole-linked structures with applications in drug delivery. For example, galactose-functionalized dendrimers synthesized using this compound exhibit enhanced targeting to hepatic cells, as demonstrated by in vitro binding assays with asialoglycoprotein receptors.
Applications in Advanced Materials
Metal-Organic Frameworks (MOFs)
The benzoate core acts as a rigid linker in MOFs, while propargyl groups enable post-synthetic modification. Reaction with zinc nitrate hexahydrate under solvothermal conditions yields a porous framework with a surface area of 1,200 m²/g, suitable for hydrogen storage.
Polymer Coatings
Copolymers incorporating methyl 3,5-bis(propargyloxy)benzoate exhibit superior adhesion to steel substrates (ASTM D3359 crosshatch rating: 5B) and thermal stability up to 300°C, as validated by thermogravimetric analysis (TGA).
Comparative Analysis with Structural Analogs
| Compound | Key Feature | Reactivity in CuAAC | Thermal Stability |
|---|---|---|---|
| Methyl 3,5-bis(benzyloxy)benzoate | Benzyl ether substituents | Low | 250°C |
| Methyl 4-nitro-3,5-bis(propargyloxy)benzoate | Nitro group | High | 280°C |
| Methyl 3-propargyloxy-5-hydroxybenzoate | Free hydroxyl group | Moderate | 220°C |
The propargyloxy groups in methyl 3,5-bis(propargyloxy)benzoate confer superior CuAAC reactivity compared to benzyloxy or hydroxy analogs, albeit with reduced thermal stability relative to nitro-substituted derivatives.
Challenges and Future Directions
Synthesis Scalability
Industrial adoption requires addressing:
-
Exothermicity Control: Microreactor technology to manage heat dissipation during propargylation.
-
Purification: Transition from column chromatography to antisolvent crystallization for cost-effective scale-up.
Emerging Applications
-
Bioorthogonal Chemistry: Development of fluorogenic probes for live-cell imaging.
-
Self-Healing Polymers: Integration into networks that undergo stress-induced click reactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume